REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:9][CH:8]2[CH:6]([CH2:7]2)[CH2:5][N:4]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].CC1(C)N([O])C(C)(C)CCC1>C(Cl)Cl>[CH:2]([CH:3]1[CH2:9][CH:8]2[CH:6]([CH2:7]2)[CH2:5][N:4]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[O:1] |^1:20|
|
Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
OCC1N(CC2CC2C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
112.7 mg
|
Type
|
reactant
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with Na2S2O3
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (2×35 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with NaHCO3
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
eluted with a mixture cHex/EtOAC from 95/05 to 80/20
|
Type
|
CUSTOM
|
Details
|
Collected fractions after solvent evaporation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1N(CC2CC2C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |